molecular formula C6H6FNO2S B1215347 4-Fluorobenzenesulfonamide CAS No. 402-46-0

4-Fluorobenzenesulfonamide

Cat. No. B1215347
CAS RN: 402-46-0
M. Wt: 175.18 g/mol
InChI Key: LFLSATHZMYYIAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobenzenesulfonamide and related compounds has been extensively studied. For example, asymmetric synthesis techniques have been employed to produce enantiomerically pure 3'-fluorothalidomide, highlighting the utility of 4-Fluorobenzenesulfonamide derivatives in synthetic chemistry (Yamamoto et al., 2011).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of 4-Fluorobenzenesulfonamide derivatives. For instance, the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide demonstrate the impact of intermolecular interactions on the compound's three-dimensional architecture, highlighting the role of C—H⋯O interactions in forming complex structures (Rodrigues et al., 2015).

Scientific Research Applications

  • Direct Fluorination and Amination of (Hetero)Aromatic C–H Bonds

    • Field : Organic Chemistry
    • Application : 4-Fluorobenzenesulfonamide, also known as N-Fluorobenzenesulfonimide (NFSI), is used for the direct fluorination and amination of (hetero)aromatic C–H bonds . This process is important in the synthesis of fluoro-organic compounds, which are prominent in various areas of chemical sciences, particularly in agricultural, pharmaceutical, and materials chemistry .
    • Method : The method involves the use of NFSI as a reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. The process is classified according to the type of catalyst used .
    • Results : The use of NFSI has led to advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds .
  • Synthesis of Fluorophenylsulfonyldithiocarbimate Potassium Dihydrate and Amino-Substituted Sulfanilamide Derivatives

    • Field : Organic Synthesis
    • Application : 4-Fluorobenzenesulfonamide may be used to synthesize 4-fluorophenylsulfonyldithiocarbimate potassium dihydrate and amino-substituted sulfanilamide derivatives .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : The successful synthesis of these compounds could have various applications in the field of organic synthesis .

Safety And Hazards

4-Fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

4-Fluorobenzenesulfonamide has been used to synthesize various compounds, including a potential anti-tumor drug and PI3K/mTOR dual inhibitors . It has also been exploited to functionalize rhodamines for systematic tuning of the equilibrium of spirocyclisation for high-resolution bioimaging . These applications suggest potential future directions in medicinal chemistry and bioimaging research.

properties

IUPAC Name

4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSATHZMYYIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193195
Record name 4-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzenesulfonamide

CAS RN

402-46-0
Record name 4-Fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzenesulfonamide
Source ChemIDplus
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Record name 4-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLOUROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Fluorobenzenesulfonylchloride (25 g) were dissolved in dichloromethane (250 ml) and treated at 0° C. with an aqueous solution of ammonia (25%, 50 ml). The mixture was stirred for 2 hours with cooling and overnight at room temperature. The reaction mixture was acidified and the organic solvent evaporated. The residue was extracted with ethyl acetate to yield 20 g 4-fluorobenzenesulfonamide, which were dissolved in water (300 ml), treated with 1-benzyl-piperazine (102 g) and refluxed for 24 hours. The reaction mixture was filtered to yield 26 g of the title compound. (mass spec APCI [M+H]=332)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
LB Dugad, JT Gerig - Biochemistry, 1988 - ACS Publications
… which bear on the nature of the binding of 4fluorobenzenesulfonamide (I) to CA I and CA II. … solution (15 mM) of 4-fluorobenzenesulfonamide were added sequentially to the enzyme …
Number of citations: 35 pubs.acs.org
G Compain, A Martin-Mingot, A Maresca… - Bioorganic & medicinal …, 2013 - Elsevier
… Starting from the commercially available 4-fluorobenzenesulfonamide, after nucleophilic aromatic substitution using an excess of allylamine, the allylic derivative 7 could be selectively …
Number of citations: 39 www.sciencedirect.com
F Liu, NY Musadji, F Lecornué, MP Jouannetaud… - Tetrahedron, 2010 - Elsevier
… Optimized procedure (10 min reaction time) was followed, starting from 215 mg of N-allyl-4-fluorobenzenesulfonamide (1 mmol). Purification by flash column chromatography (70/29.5/…
Number of citations: 10 www.sciencedirect.com
M Karabacak, M Çınar, A Çoruh, M Kurt - Journal of Molecular Structure, 2009 - Elsevier
… properties of para-halogen benzenesulfonamides, 4-XC 6 H 4 SO 2 NH 2 (4-chlorobenzenesulfonamide (I), 4-bromobenzenesulfonamide (II) and 4-fluorobenzenesulfonamide (III)) …
Number of citations: 54 www.sciencedirect.com
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… )-4-fluorobenzenesulfonamide (42). Compound 42 was synthesized from 2,4-dichlorobenzoic acid and 3-chloro-4-fluorobenzenesulfonamide … and 4-fluorobenzenesulfonamide using …
Number of citations: 74 pubs.acs.org
SY Mughal, IU Khan, WTA Harrison… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C14H12FNO4S, the dihedral angle between the aromatic rings is 50.26 (9) and the C—S—N—C bond adopts a gauche conformation [torsion angle = −68.12 (15)]…
Number of citations: 3 scripts.iucr.org
C Yang, Y Chen, T Wu, Y Gao, X Liu, Y Yang… - European Journal of …, 2023 - Elsevier
PI3K-Akt-mTOR pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for acute myeloid …
Number of citations: 1 www.sciencedirect.com
VM Krishnamurthy, BR Bohall, CY Kim… - Chemistry–An Asian …, 2007 - Wiley Online Library
This paper describes a calorimetric study of the association of a series of seven fluorinated benzenesulfonamide ligands (C 6 H n F 5−n SO 2 NH 2 ) with bovine carbonic anhydrase II (…
Number of citations: 63 onlinelibrary.wiley.com
C Galiana-Rosello, P Bilbao-Ramos… - Journal of medicinal …, 2013 - ACS Publications
We report in vivo and in vitro antileishmanial and trypanocidal activities of a new series of N-substituted benzene and naphthalenesulfonamides 1–15. Compounds 1–15 were screened …
Number of citations: 47 pubs.acs.org
C Subramanyam, S Nayab Rasool… - … , Sulfur, and Silicon …, 2017 - Taylor & Francis
A simple and convenient method for the synthesis of biologically active sulfonamide derivatives was achieved. All the title compounds were characterized by spectral and elemental …
Number of citations: 6 www.tandfonline.com

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